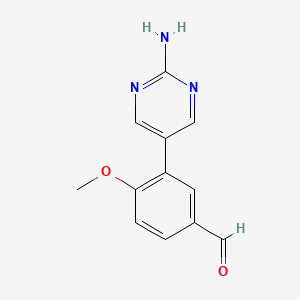
3-(2-Aminopyrimidin-5-yl)-4-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Aminopyrimidin-5-yl)-4-methoxybenzaldehyde is a chemical compound that features a pyrimidine ring substituted with an amino group at the 2-position and a methoxybenzaldehyde moiety at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminopyrimidin-5-yl)-4-methoxybenzaldehyde typically involves the condensation of 2-aminopyrimidine with 4-methoxybenzaldehyde under acidic or basic conditions. The reaction can be catalyzed by various agents, such as acids or bases, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminopyrimidin-5-yl)-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 3-(2-Aminopyrimidin-5-yl)-4-methoxybenzoic acid.
Reduction: 3-(2-Aminopyrimidin-5-yl)-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Aminopyrimidin-5-yl)-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2-Aminopyrimidin-5-yl)-4-methoxybenzaldehyde involves its interaction with specific molecular targets. The amino group on the pyrimidine ring can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the methoxybenzaldehyde moiety can interact with hydrophobic pockets in proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: A simpler analog lacking the methoxybenzaldehyde moiety.
4-Methoxybenzaldehyde: A simpler analog lacking the aminopyrimidine moiety.
3-(2-Aminopyrimidin-5-yl)acrylic acid: A structurally related compound with an acrylic acid group instead of the methoxybenzaldehyde moiety.
Uniqueness
3-(2-Aminopyrimidin-5-yl)-4-methoxybenzaldehyde is unique due to the presence of both the aminopyrimidine and methoxybenzaldehyde moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H11N3O2 |
|---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
3-(2-aminopyrimidin-5-yl)-4-methoxybenzaldehyde |
InChI |
InChI=1S/C12H11N3O2/c1-17-11-3-2-8(7-16)4-10(11)9-5-14-12(13)15-6-9/h2-7H,1H3,(H2,13,14,15) |
InChI Key |
HSKINIFZSHNGAW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)C2=CN=C(N=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[5-(4-Methylpiperazin-1-yl)-2-nitrophenyl]methanamine](/img/structure/B13871232.png)
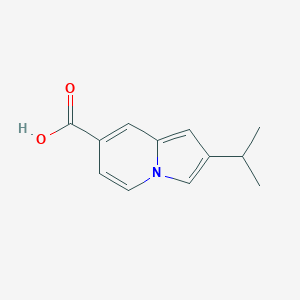
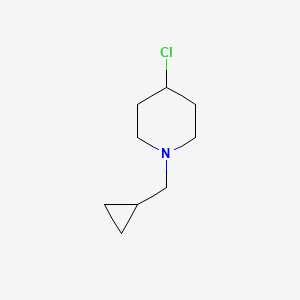
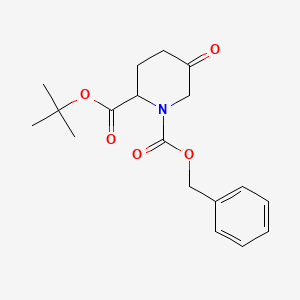
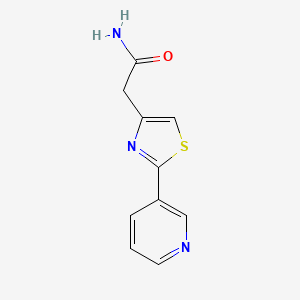
![5-[4-(Tert-butoxycarbonyl)piperazin-1-ylmethyl]-1-(tert-butoxycarbonyl)indole](/img/structure/B13871252.png)
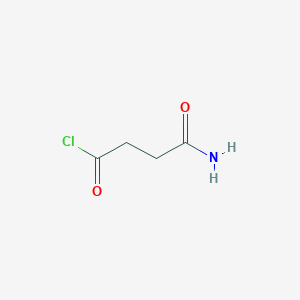
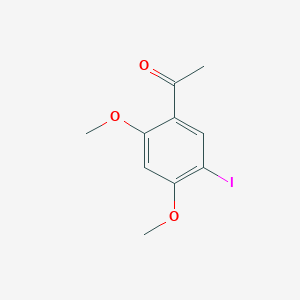
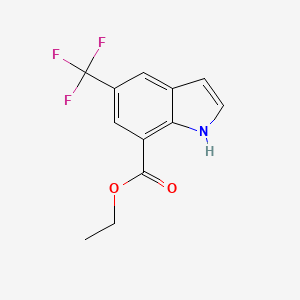
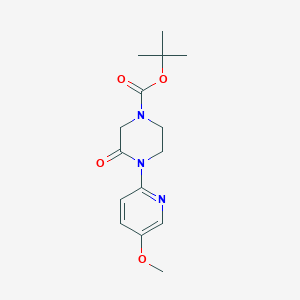
![tert-butyl N-[2-[4-(oxan-2-yloxy)but-1-ynyl]-4-(1,2,4-triazol-1-ylmethyl)phenyl]carbamate](/img/structure/B13871299.png)
![3,5-Dichloro-4-[(5-chloro-1,3-benzothiazol-2-yl)methyl]aniline](/img/structure/B13871309.png)
